molecular formula C16H22N4O2 B12258964 N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide

Cat. No.: B12258964
M. Wt: 302.37 g/mol
InChI Key: KNVDYSSOKOZGRK-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring fused with a tetrahydroquinazoline moiety

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C16H22N4O2/c21-16(19-11-5-6-11)14-9-20(7-8-22-14)15-12-3-1-2-4-13(12)17-10-18-15/h10-11,14H,1-9H2,(H,19,21)

InChI Key

KNVDYSSOKOZGRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions . This method is characterized by excellent yields and an easy workup process. The reaction conditions are generally mild, making it a favorable method for the preparation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)morpholine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the morpholine ring fused with the tetrahydroquinazoline moiety. These features contribute to its distinct chemical properties and potential biological activities.

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